1-(1-Bromovinyl)-4-pentylbenzene

Catalog No.
S14221878
CAS No.
M.F
C13H17Br
M. Wt
253.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Bromovinyl)-4-pentylbenzene

Product Name

1-(1-Bromovinyl)-4-pentylbenzene

IUPAC Name

1-(1-bromoethenyl)-4-pentylbenzene

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

InChI

InChI=1S/C13H17Br/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,2-6H2,1H3

InChI Key

WJBUJPGYZSRVHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=C)Br

1-(1-Bromovinyl)-4-pentylbenzene is an organic compound characterized by the presence of a bromovinyl group attached to a pentyl-substituted benzene ring. Its molecular formula is C13H15Br, and it features a unique structure that allows for various chemical interactions. This compound is notable for its potential applications in synthetic chemistry and biological research.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. Common nucleophiles include amines, alcohols, and thiols.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes or alkynes.
  • Addition Reactions: The double bond in the bromovinyl group can react with electrophiles, resulting in the formation of more complex structures.

These reactions can be facilitated by specific reagents and conditions, such as utilizing bases or acids depending on the desired product.

Several synthesis methods can be employed to produce 1-(1-Bromovinyl)-4-pentylbenzene:

  • Vinylation of Bromobenzene: This method involves the reaction of bromobenzene with a vinyl group under specific conditions to introduce the bromovinyl moiety.
  • Alkylation Reactions: The pentyl group can be introduced through alkylation processes involving appropriate alkyl halides and phenolic compounds.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling may also be applicable for synthesizing this compound by coupling brominated aromatic compounds with vinyl groups.

1-(1-Bromovinyl)-4-pentylbenzene has potential applications in various fields:

  • Material Science: It can serve as a precursor for creating polymers or other materials with specific properties.
  • Pharmaceutical Research: Its structural characteristics may allow it to act as a lead compound in drug development, particularly in designing new therapeutic agents.
  • Chemical Synthesis: The compound may be utilized as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Several compounds share structural similarities with 1-(1-Bromovinyl)-4-pentylbenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-PentylphenolPentyl group on a phenolic ringExhibits antioxidant properties
1-Bromo-2-penteneBromine attached to a vinyl groupMore reactive due to the double bond
4-BromoanilineBromine on an aniline structureKnown for its use in dye synthesis
3-BromostyreneBromine on a styrene backboneUsed in polymerization reactions

These compounds exhibit unique properties and reactivity profiles that differentiate them from 1-(1-Bromovinyl)-4-pentylbenzene, making it essential to understand their distinct characteristics for applications in research and industry.

XLogP3

5.6

Exact Mass

252.05136 g/mol

Monoisotopic Mass

252.05136 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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